2-{[(4-biphenylyloxy)acetyl]amino}benzamide
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Description
2-{[(4-biphenylyloxy)acetyl]amino}benzamide is a useful research compound. Its molecular formula is C21H18N2O3 and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.13174244 g/mol and the complexity rating of the compound is 468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Bioactivity
The compound 2-{[(4-biphenylyloxy)acetyl]amino}benzamide, while not directly cited in available literature, falls within the broader category of benzamide derivatives, which have been extensively studied for their diverse biological activities and applications in scientific research. For example, benzamide derivatives characterized by trifluoroethoxy ring substituents have shown potent oral antiarrhythmic activity in mice, with N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide acetate being highlighted for its efficacy and selected for clinical trials as an antiarrhythmic agent (Banitt, Bronn, Coyne, & Schmid, 1977).
Histone Deacetylase Inhibition
Another significant application of a benzamide derivative is found in the development of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase (HDAC) inhibitor. This compound selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations, blocking cancer cell proliferation and inducing cell-cycle arrest and apoptosis. Its oral bioavailability and significant antitumor activity in vivo highlight its potential as an anticancer drug (Zhou et al., 2008).
Antioxidant Activity
The electrochemical oxidation study of amino-substituted benzamide derivatives has contributed to understanding the free radical scavenging activity of antioxidants. This research identified the electroactive centres and proposed mechanisms for the antioxidant activity of these compounds, indicating their potential utility in therapeutic applications (Jovanović, Miličević, Jadreško, & Hranjec, 2020).
Anticonvulsant Properties
Further illustrating the versatility of benzamide derivatives, 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide has demonstrated effective anticonvulsant properties in several animal models, showcasing the therapeutic potential of these compounds in neurology (Robertson et al., 1987).
Properties
IUPAC Name |
2-[[2-(4-phenylphenoxy)acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c22-21(25)18-8-4-5-9-19(18)23-20(24)14-26-17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13H,14H2,(H2,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKYQOPWIRTWRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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